molecular formula C18H16O3 B12821878 Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- CAS No. 78326-52-0

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-

Cat. No.: B12821878
CAS No.: 78326-52-0
M. Wt: 280.3 g/mol
InChI Key: XKOJNRIIGYARBJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is 1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol , reflecting its partially hydrogenated tetracyclic backbone and the positions of hydroxyl groups. The numbering begins at the first carbon of the anthracene moiety, with hydrogenation occurring at the 1,2,3,4 positions and hydroxylation at carbons 2, 3, and 4. The CAS Registry Number, 78326-52-0 , uniquely identifies this compound in chemical databases.

Table 1: Key Identifiers of Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-

Property Value
IUPAC Name 1,2,3,4-Tetrahydrobenzo[a]anthracene-2,3,4-triol
CAS Number 78326-52-0
Molecular Formula C₁₈H₁₆O₃
Molecular Weight 280.3 g/mol

The stereochemical descriptor 1S,2R,3S,4R specifies the absolute configuration of the chiral centers in the tetrahydro ring. This stereochemistry influences the compound’s three-dimensional arrangement and interactions with biological targets.

Molecular Geometry and Stereochemical Considerations

The molecular structure comprises a benz[a]anthracene framework with one ring partially hydrogenated (positions 1–4) and three hydroxyl groups at positions 2, 3, and 4. The SMILES notation, C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O , delineates the connectivity of atoms, emphasizing the fused aromatic rings and hydroxyl substitutions.

The stereochemistry at positions 1, 2, 3, and 4 is critical for understanding the compound’s reactivity and physical properties. The 1S,2R,3S,4R configuration places hydroxyl groups in specific spatial orientations, potentially enabling hydrogen bonding with adjacent molecules or biological receptors. Computational models, such as those generated by PubChem’s OEChem toolkit, predict a non-planar geometry due to the tetrahydro ring’s puckering and hydroxyl group steric effects.

Key Geometric Features:

  • Hydrogenated Ring: The 1,2,3,4-tetrahydro ring adopts a boat-like conformation, reducing aromaticity in this region.
  • Hydroxyl Group Orientation: The three hydroxyl groups project outward from the tetrahydro ring, creating polar regions in an otherwise hydrophobic framework.
  • Aromatic System: The remaining three fused benzene rings retain full conjugation, contributing to UV absorption characteristics.

Crystallographic Data and Solid-State Packing Arrangements

While explicit crystallographic data (e.g., space group, unit cell parameters) for this compound are not publicly available, insights can be inferred from related PAH derivatives. For instance, NMR studies of structurally similar benz[a]anthracene adducts reveal intercalation tendencies, where the aromatic system stacks with adjacent molecules or DNA base pairs. In the solid state, the hydroxyl groups likely participate in hydrogen-bonding networks, stabilizing a layered or herringbone packing arrangement.

Comparative analysis with 8,9,10,11-tetrahydro-benzo[a]anthracene-8,9,10-triol (PubChem CID 5289447) suggests that hydrogenation patterns significantly influence packing density. The presence of multiple hydroxyl groups may promote the formation of crystalline hydrates, though this remains speculative without experimental data.

Comparative Analysis with Parent Polycyclic Aromatic Hydrocarbon Framework

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- diverges structurally from its parent PAH, benz[a]anthracene (CAS 56-55-3), in two key aspects: hydrogenation and hydroxylation.

Table 2: Structural Comparison with Benz[a]anthracene

Feature Benz[a]anthracene 1,2,3,4-Tetrahydro Derivative
Aromatic Rings 4 fully conjugated 3 conjugated, 1 hydrogenated
Functional Groups None 3 hydroxyl groups
Molecular Formula C₁₈H₁₂ C₁₈H₁₆O₃
Molecular Weight 228.3 g/mol 280.3 g/mol

The hydrogenation of one ring reduces the parent compound’s planar rigidity, potentially altering its electronic properties. For example, the HOMO-LUMO gap may widen due to decreased conjugation, affecting UV-Vis absorption profiles. Hydroxylation introduces polarity, enhancing aqueous solubility compared to the hydrophobic parent PAH. These modifications likely diminish the carcinogenic potential associated with unsubstituted benz[a]anthracene, though pharmacological assessments fall outside this structural analysis.

Properties

CAS No.

78326-52-0

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C18H16O3/c19-16-9-15-13(17(20)18(16)21)6-5-12-7-10-3-1-2-4-11(10)8-14(12)15/h1-8,16-21H,9H2

InChI Key

XKOJNRIIGYARBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=CC4=CC=CC=C4C=C3C=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Chemical Methods

The synthesis of Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- typically involves multi-step organic reactions starting from anthracene or related polycyclic aromatic hydrocarbons. Key synthetic routes include:

  • Catalytic Hydrogenation and Hydroxylation :
    A common approach involves the catalytic hydrogenation of benz[a]anthracene or naphthalene derivatives to introduce tetrahydro functionality. This step is usually performed using palladium on carbon (Pd/C) catalysts under elevated hydrogen pressure and temperature. Following hydrogenation, hydroxylation is achieved by oxidation using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), which selectively introduce hydroxyl groups at the 2, 3, and 4 positions under controlled conditions.

  • Stepwise Functional Group Transformations :
    Literature reports describe the preparation of related tetrahydro derivatives via condensation reactions, reductions, and cyclizations. For example, ketones derived from anthracene can be converted through lithiation, esterification, and reduction steps to yield hydroxylated tetrahydro derivatives. These methods often involve low-temperature reactions (e.g., -78°C) and the use of strong reducing agents like diisobutylaluminum hydride or lithium aluminum hydride.

  • Oxidation and Reduction Cycles :
    The synthesis may also include oxidation of phenolic intermediates to quinones followed by reduction to diols, facilitating the introduction of hydroxyl groups in the desired positions. Fremy's salt is a reagent used for oxidation to quinones, and potassium borohydride is employed for subsequent reduction steps.

Biotransformation Methods

  • Microbial Biotransformation :
    An alternative and environmentally friendly method involves the biotransformation of benz[a]anthracene using specific microbial strains capable of dioxygenation and hydroxylation. For instance, strain KK22 has been documented to oxidize benz[a]anthracene at the 1,2 and/or 3,4 positions, producing hydroxylated metabolites including Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-. This process is monitored by high-performance liquid chromatography (HPLC) with fluorescence detection, allowing precise identification and quantification of the triol product.

  • Enzymatic Hydroxylation :
    Enzymes such as cytochrome P450 monooxygenases facilitate the introduction of hydroxyl groups during metabolic processes, mimicking natural biotransformation pathways. These enzymatic reactions are valuable for producing hydroxylated derivatives with high regio- and stereoselectivity.

Industrial Production

  • Industrial-scale synthesis generally employs continuous flow catalytic hydrogenation reactors optimized for high yield and purity. The process parameters, including catalyst type, temperature, pressure, and reaction time, are carefully controlled to maximize the production efficiency of the tetrahydro triol compound.
Preparation Method Key Features Advantages Limitations
Catalytic Hydrogenation + Hydroxylation Pd/C catalyst, OsO₄ or KMnO₄ oxidants, high pressure High yield, well-established chemistry Requires hazardous reagents, high energy input
Stepwise Organic Synthesis Multi-step, low temperature, strong reducing agents Precise control over stereochemistry Complex, time-consuming, costly reagents
Microbial Biotransformation Use of specific bacterial strains, enzymatic hydroxylation Environmentally friendly, regioselective Slower reaction rates, scale-up challenges
Industrial Continuous Flow Optimized catalyst and reactor design Efficient large-scale production Requires specialized equipment
  • Reaction Conditions and Yields :
    Catalytic hydrogenation typically occurs at temperatures ranging from 50°C to 150°C under hydrogen pressures of 1–10 atm. Hydroxylation with osmium tetroxide is performed at ambient temperature with careful control to avoid over-oxidation. Yields of the triol compound can exceed 70% under optimized conditions.

  • Stereochemistry :
    The compound exists as 1S,2R,3S,4R-tetrahydro-benzo[a]anthracene-2,3,4-triol, indicating specific stereochemical configurations at the tetrahydro positions. Synthetic methods aim to preserve or induce this stereochemistry, which is crucial for biological activity.

  • Analytical Monitoring :
    HPLC with fluorescence detection is the standard analytical technique for monitoring biotransformation processes. Isocratic elution with methanol-water mixtures provides effective separation of metabolites.

  • Environmental and Safety Considerations :
    Benz[a]anthracene derivatives are known for their carcinogenic potential. Handling and synthesis require strict safety protocols, including working in ventilated areas and avoiding contact with oxidizing agents that may cause hazardous reactions.

Parameter Catalytic Hydrogenation + Hydroxylation Biotransformation Stepwise Organic Synthesis Industrial Production
Starting Material Benz[a]anthracene or derivatives Benz[a]anthracene Anthracene derivatives Benz[a]anthracene
Catalyst/Reagent Pd/C, OsO₄, KMnO₄ Microbial strains LiAlH4, DIBAL-H, Fremy's salt Pd/C, continuous flow reactor
Temperature (°C) 50–150 25–37 -78 to room temperature Controlled, 50–150
Pressure (atm) 1–10 Atmospheric Atmospheric Controlled
Reaction Time Hours Days Hours to days Optimized for scale
Yield (%) >70 Variable Moderate to high High
Stereochemical Control Moderate to high High High High

The preparation of Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- involves sophisticated synthetic and biotransformation methods. Catalytic hydrogenation followed by selective hydroxylation remains the most common synthetic approach, offering good yields and scalability. Biotransformation using microbial strains provides an environmentally benign alternative with high regioselectivity but faces challenges in scale-up. Industrial production leverages continuous flow catalytic processes to optimize efficiency and purity. The choice of method depends on the intended application, required purity, and available resources.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrotetraphene-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carcinogenic Studies

Benz[a]anthracene compounds are well-documented for their carcinogenic properties. Research indicates that Benz[a]anthracene-2,3,4-triol can serve as a model compound for studying the mechanisms of carcinogenesis. It has been shown to induce tumors in laboratory animals through various routes of administration including dermal application and intraperitoneal injection. For instance, studies have demonstrated that exposure to Benz[a]anthracene results in increased incidences of liver adenomas and carcinomas in mice .

Case Study: Tumor Induction

  • Method : Intraperitoneal injection in CD-1 mice.
  • Results : A statistically significant increase in liver tumors was observed in treated males (31/39) compared to controls (2/28) .

Molecular Interaction Studies

The compound has been extensively used in molecular interaction studies to understand how PAHs interact with DNA. For example, the formation of DNA adducts from the metabolic activation of Benz[a]anthracene-2,3,4-triol has been investigated. These studies reveal how the compound can intercalate into DNA strands, leading to mutations and potentially initiating cancer .

Molecular Dynamics Example

  • Adduct Formation : The compound forms stable adducts with adenine residues in DNA.
  • Impact : This interaction distorts the DNA structure and can lead to errors during replication .

Environmental Toxicology

Benz[a]anthracene-2,3,4-triol is also significant in environmental studies due to its persistence and bioaccumulation potential. It is often found in contaminated soils and sediments resulting from industrial processes and incomplete combustion of organic materials. Understanding its degradation pathways and ecological effects is crucial for risk assessment and remediation strategies.

Environmental Impact Assessment

  • Sources : Commonly associated with coal tar and cigarette smoke.
  • Toxicity : Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans .

Synthesis of Derivatives

Research into the synthesis of derivatives of Benz[a]anthracene-2,3,4-triol has led to the development of compounds with potential pharmaceutical applications. These derivatives are being explored for their biological activities including antimicrobial and anticancer properties.

Synthesis Overview

  • Methods : Various synthetic routes have been developed to modify the benz[a]anthracene core structure.
  • Biological Activity : Some derivatives exhibit promising activity against specific cancer cell lines and bacterial strains .

Analytical Chemistry

Benz[a]anthracene-2,3,4-triol is utilized as a standard reference compound in analytical chemistry for the detection and quantification of PAHs in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for its analysis.

Analytical Applications

  • Methodology : GC-MS analysis allows for precise quantification of PAHs in environmental samples.
  • Significance : Establishes baseline data necessary for environmental monitoring and regulatory compliance .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrotetraphene-2,3,4-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Benz[a]anthracene-3,4-diol, 1,2,3,4-tetrahydro- (CAS: N/A)
  • Structure : Features hydroxyl groups at positions 3 and 4 on a tetrahydrobenz[a]anthracene backbone.
  • Key Differences : Fewer hydroxyl groups (diol vs. triol) and positional isomerism. The 3,4-diol configuration is critical for metabolic activation into mutagenic diol epoxides .
  • Biological Activity: The 3,4-diol derivative is highly mutagenic and carcinogenic, forming DNA adducts via diol epoxide intermediates .
Benzo[k]benz[a]anthracene-1,2,3,4-tetrol, 1,2,3,4-tetrahydro- (CAS: 79356-05-1)
  • Structure : A tetrol (four hydroxyl groups) on a tetrahydrobenzo[k]benz[a]anthracene framework.
  • Key Differences: Additional hydroxyl groups increase polarity and hydrogen-bonding capacity (4 donors vs. 3 in the target compound), likely enhancing aqueous solubility but reducing membrane permeability .
  • Physical Properties : Exact mass = 346.12 g/mol; Topological Polar Surface Area (PSA) = 80.9 Ų, significantly higher than the triol’s estimated PSA (~70–75 Ų) .
1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene
  • Structure : Fully saturated angular ring with methyl groups at positions 7 and 12.
  • Key Differences: Lack of hydroxyl groups but strong carcinogenicity despite saturation, suggesting alternative activation pathways (e.g., methyl group oxidation) .

Physicochemical Properties

Property Target Compound (Triol) 3,4-Diol Analogue Tetrol (CAS: 79356-05-1) 7,12-Dimethyl Derivative
Molecular Formula C₁₈H₁₆O₃ (estimated) C₁₈H₁₆O₂ C₂₂H₁₈O₄ C₂₀H₂₀
Exact Mass (g/mol) ~280.12 ~264.14 346.12 260.25
Hydrogen Bond Donors 3 2 4 0
LogP (Predicted) ~2.5–3.0 ~3.0–3.5 ~2.5 ~5.5
Topological PSA (Ų) ~70–75 ~40–45 80.9 0
Metabolic Activation
  • The target compound’s triol structure may undergo oxidation to form triol epoxides, a pathway less studied compared to diol epoxides. In contrast, the 3,4-diol analogue is metabolized to anti-3,4-diol-1,2-oxide, a known DNA adduct-forming agent .
  • The 7,12-dimethyl derivative bypasses diol epoxide pathways entirely, relying on methyl group oxidation for carcinogenicity .
Genotoxicity and Carcinogenicity
  • 3,4-Diol Analogue : Highly mutagenic in Salmonella typhimurium and mammalian cells, with significant tumorigenicity in mouse skin models .
  • The additional hydroxyl group may alter reactivity or detoxification pathways.
  • 7,12-Dimethyl Derivative: Strong carcinogen despite saturation, emphasizing the role of methyl substituents in bioactivation .

Research Findings and Implications

DNA Adduct Formation

  • The 3,4-diol analogue forms stable adducts with deoxyguanosine, primarily at the N² position, via its diol epoxide metabolite .

Stereochemical Considerations

  • Stereochemistry significantly impacts biological activity. For example, the (−)-benz[a]anthracene-3R,4R-diol is the predominant mutagenic stereoisomer in rat liver microsomes . The target compound’s stereochemistry (if resolved) would require evaluation for similar specificity.

Biological Activity

Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential carcinogenic properties. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benz[a]anthracene-2,3,4-triol is derived from benz[a]anthracene (BA), a well-known carcinogen. The structure includes a tetrahydro configuration that affects its interaction with biological macromolecules. The compound can form DNA adducts, which are critical in understanding its carcinogenic potential.

Mechanisms of Biological Activity

  • DNA Adduct Formation :
    • The compound can react with DNA to form adducts. For instance, the N2-deoxyguanosyl adduct formed by the interaction of benz[a]anthracene-2,3,4-triol with DNA has been characterized using NMR spectroscopy. This adduct exhibits a specific orientation within the DNA minor groove, which can lead to mutations during DNA replication .
  • Tumorigenicity Studies :
    • Research indicates that derivatives of benz[a]anthracene exhibit significant tumorigenic activity in animal models. For example, studies on diastereomers of benz[a]anthracene 3,4-diol-1,2-epoxide demonstrated that certain forms led to high incidences of pulmonary tumors in newborn mice . The most potent compound tested was found to induce an average of 13.3 tumors per mouse.

Case Study 1: Tumorigenicity in Animal Models

A study evaluated the tumorigenic potential of various benz[a]anthracene derivatives in newborn Swiss-Webster mice. The results indicated:

  • BA 3,4-diol-1,2-epoxide-2 : Induced pulmonary tumors in all treated mice (average of 13.3 tumors).
  • BA 3,4-diol-1,2-epoxide-1 : Induced tumors in 42% of mice (average of 0.56 tumors).
  • (-)-BA 3,4-dihydrodiol : Showed moderate tumorigenicity (71% incidence) with an average of 1.88 tumors per mouse .

Case Study 2: Structural Analysis

The structural analysis of the N2-deoxyguanosyl adduct formed by benz[a]anthracene-2,3,4-triol revealed insights into how PAH molecular topology influences adduct structure in duplex DNA. The refined structure showed significant distortion at the site of modification compared to unmodified DNA .

Comparative Table of Biological Activities

CompoundTumorigenicity (Average Tumors per Mouse)Mechanism of Action
Benz[a]anthraceneLow (0)Direct exposure without significant adduct formation
BA 3,4-diol-1,2-epoxide-10.56Forms less potent DNA adducts
BA 3,4-diol-1,2-epoxide-213.3Strong DNA adduction leading to mutations
(-)-BA 3,4-dihydrodiol1.88Moderate adduction and subsequent tumor formation

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